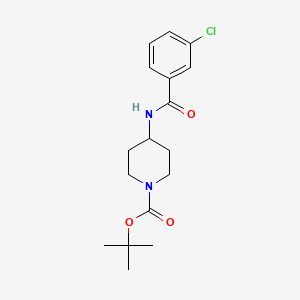

tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(3-chlorobenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHHLVXBLWVNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine-1-carboxylate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the .

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield and .

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like or in solvents such as or .

Hydrolysis: Acidic conditions using or basic conditions using .

Oxidation: Reagents like or .

Reduction: Reagents like or .

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: and .

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various pharmaceutical compounds .

- Employed in the development of novel organic molecules for research purposes .

Biology and Medicine:

- Investigated for its potential as a pharmacological agent .

- Studied for its interactions with biological targets and its potential therapeutic effects .

Industry:

- Utilized in the production of specialty chemicals .

- Applied in the synthesis of advanced materials for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Lipophilicity and Solubility: The 3-chlorobenzamido group in the target compound provides moderate lipophilicity compared to the highly lipophilic 4-bromobenzyloxy (2b) and 3,4-dichloroanilino derivatives. Polar substituents, such as the amino group in PK03447E-1 , enhance water solubility, whereas aromatic or halogenated groups reduce it.

Electronic and Steric Influences: The 3-chlorobenzamido group’s electron-withdrawing nature may stabilize the amide bond against hydrolysis compared to electron-donating groups (e.g., methoxy in ).

Biological Activity Trends :

- Indazole-containing derivatives (e.g., 5-chloroindazole ) are associated with kinase inhibition due to their planar heterocyclic structure.

- PK03447E-1 requires stringent safety protocols (respiratory and eye protection), suggesting bioactivity or toxicity concerns.

Synthetic Utility :

- The tert-butyl carbamate group serves as a common protective strategy for the piperidine nitrogen across all compounds, enabling selective deprotection for further modifications .

Biological Activity

tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H18ClN2O2, with a molecular weight of 282.75 g/mol. It features a piperidine ring substituted with a tert-butyl group and a chlorobenzamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various pathways involved in cellular processes.

Potential Targets:

- Enzymatic Inhibition : It may inhibit specific enzymes related to metabolic pathways.

- Receptor Modulation : The compound could interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.

- Antitumor Activity : There are indications of cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against common bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This effect was linked to the inhibition of NF-kB signaling pathways, indicating a mechanism for its anti-inflammatory properties.

Case Study 3: Antitumor Activity Assessment

Research involving several cancer cell lines indicated that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Q & A

Synthetic Routes and Optimization

Basic: What are the standard synthetic routes for preparing tert-Butyl 4-(3-chlorobenzamido)piperidine-1-carboxylate? The compound is typically synthesized via a two-step process:

Amide Coupling : React 4-aminopiperidine-1-carboxylate with 3-chlorobenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to scavenge HCl .

Boc Protection : The tert-butyl carbamate (Boc) group is introduced or retained during synthesis to stabilize the piperidine ring. Purification via silica gel chromatography (ethyl acetate/hexane) yields the final product .

Advanced: How can reaction yields be optimized when synthesizing this compound under varying conditions?

- Solvent Polarity : Use DCM or THF to enhance solubility of intermediates.

- Catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Work-Up : Neutralize residual acid with aqueous NaHCO₃ to prevent Boc deprotection .

Structural Characterization

Basic: What spectroscopic methods are used to confirm the structure of this compound?

- NMR Spectroscopy : H and C NMR identify key signals:

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 353.8) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

- Impurity Analysis : Use HPLC to detect byproducts (e.g., unreacted starting materials).

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the piperidine ring.

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) provides unambiguous structural confirmation.

Safety and Handling

Basic: What safety precautions are required when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation (Category 4 acute toxicity ).

- Storage : Keep at 2–8°C in a tightly sealed container under inert gas .

Advanced: How to address conflicting toxicity data across safety reports?

- Cross-Validation : Compare LD₅₀ values from multiple SDS (e.g., oral vs. dermal toxicity).

- In Silico Tools : Use QSAR models to predict acute toxicity based on structural analogs .

Applications in Drug Development

Basic: What role does this compound play as a synthetic intermediate? It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimalarial agents, due to its stable piperidine core and modifiable benzamide group .

Advanced: How to design a bioactivity assay for derivatives of this compound?

- Target Selection : Prioritize kinases (e.g., JAK2) based on structural similarity to known inhibitors.

- Dose-Response Testing : Use IC₅₀ determination via cell viability assays (e.g., MTT).

- SAR Analysis : Modify the 3-chlorobenzamide group to assess impact on potency .

Crystallographic Analysis

Basic: How is SHELX software used in structural refinement for this compound?

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is processed via SHELXL .

- Refinement : Anisotropic displacement parameters and hydrogen bonding networks are optimized iteratively.

Advanced: How to handle challenges in crystallizing this compound (e.g., twinning or low resolution)?

- Crystal Growth : Use vapor diffusion with mixed solvents (e.g., DCM/hexane).

- Twinning : Apply TWINLAW in SHELXL to deconvolute overlapping reflections .

Data Contradiction Analysis

Basic: How to interpret conflicting solubility data in different solvents?

- Experimental Verification : Measure solubility in DMSO, ethanol, and water via gravimetric analysis.

- Log P Estimation : Use ChemAxon or ACD/Labs to predict partition coefficients .

Advanced: How to reconcile discrepancies in reaction outcomes reported in literature?

- Meta-Analysis : Compare reaction conditions (e.g., stoichiometry, catalysts) across studies.

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent) to identify critical factors .

Stability and Reactivity

Basic: What conditions degrade this compound?

- Acid/Base Exposure : Boc groups hydrolyze in strong acids (e.g., TFA) or bases.

- Oxidizers : Avoid peroxides; store under argon .

Advanced: How to stabilize this compound during long-term storage?

- Lyophilization : Freeze-dry in amber vials with desiccants.

- Stability Studies : Monitor degradation via accelerated aging tests (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.